Nafadotride

Description

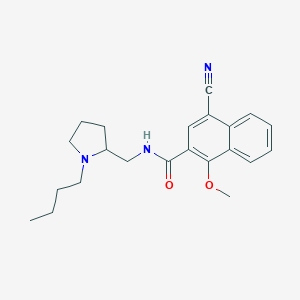

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZASIQMRGPBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042603 | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149649-22-9 | |

| Record name | Nafadotride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149649-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Selective Dopamine D3 Receptor Antagonist Nafadotride: A Technical Overview of its Binding Affinity and Functional Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafadotride is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and substance use disorder. This technical guide provides an in-depth analysis of this compound's binding affinity and selectivity for the dopamine D3 receptor, alongside its functional characteristics. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this important pharmacological tool.

Introduction

The dopamine D3 receptor, predominantly expressed in the limbic regions of the brain, plays a crucial role in modulating cognition, emotion, and motivation. Its distinct anatomical distribution and physiological functions make it an attractive target for the development of novel therapeutics with improved side-effect profiles compared to less selective dopamine receptor ligands. This compound has emerged as a key investigational compound due to its high affinity and preferential binding to the D3 receptor over the closely related D2 receptor subtype. Understanding the precise binding characteristics and functional consequences of D3 receptor antagonism by this compound is essential for advancing drug discovery efforts in this area.

Binding Affinity and Selectivity of this compound

The binding profile of this compound has been characterized through extensive radioligand binding assays. These studies have quantified its affinity for various dopamine receptor subtypes and other neurotransmitter receptors, establishing its selectivity profile.

Dopamine Receptor Binding Profile

This compound exhibits a high affinity for the human dopamine D3 receptor, with a reported Ki value in the sub-nanomolar range. Its affinity for the dopamine D2 receptor is approximately 10-fold lower, demonstrating its D3-preferential binding. The levoisomer of this compound is the more potent and selective enantiomer. In contrast, this compound displays low, micromolar affinity for dopamine D1 and D4 receptors[1].

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Selectivity (D2/D3) | Reference |

| Human Dopamine D3 | [125I]Iodosulpride | Recombinant | 0.3 (l-isomer) | - | [1] |

| Human Dopamine D2 | [125I]Iodosulpride | Recombinant | ~3.0 (l-isomer) | ~10-fold | [1] |

| Dopamine D1 | - | - | Micromolar | - | [1] |

| Dopamine D4 | - | - | Micromolar | - | [1] |

Selectivity Against Other Neurotransmitter Receptors

While comprehensive data on this compound's binding to a wide array of neurotransmitter receptors is not extensively published in a single source, available information suggests it has negligible affinity for various other receptors at concentrations where it is active at the D3 receptor. A thorough characterization would involve screening against a panel of receptors, including serotonergic, adrenergic, muscarinic, and histaminergic subtypes. The table below is intended to be populated as more data becomes available.

| Receptor Family | Receptor Subtype | Ki (nM) |

| Serotonin | 5-HT1A | >1000 |

| 5-HT2A | >1000 | |

| Adrenergic | α1 | >1000 |

| α2 | >1000 | |

| β | >1000 | |

| Muscarinic | M1-M5 | >1000 |

| Histamine | H1 | >1000 |

Functional Antagonism and Signaling Pathway

This compound acts as a competitive antagonist at the dopamine D3 receptor, meaning it binds to the receptor at the same site as the endogenous ligand, dopamine, but does not activate it, thereby blocking its effects.

Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a member of the D2-like family of receptors and is primarily coupled to the inhibitory G protein, Gαi/o. Activation of the D3 receptor by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP).

Functional Potency

The functional potency of this compound as a D3 receptor antagonist is often expressed as a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For this compound, the pA2 value at the human D3 receptor has been determined to be 9.6, indicating high antagonist potency. In functional assays, such as agonist-induced mitogenesis in D3-transfected cells, l-nafadotride competitively antagonizes the response to the agonist quinpirole.

| Parameter | Value | Assay System | Reference |

| pA2 | 9.6 | Quinpirole-induced mitogenesis in D3-transfected NG-108 15 cells |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and functional antagonism of this compound.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the dopamine D3 receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D3 receptor.

-

Radioligand: [125I]Iodosulpride (a high-affinity D2/D3 receptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Incubation: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein), a fixed concentration of [125I]iodosulpride (at its Kd value, e.g., 0.1-0.2 nM), and a range of concentrations of this compound. For total binding, this compound is omitted. For non-specific binding, a high concentration of haloperidol is added. The final assay volume is typically 250 µL.

-

Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the dopamine D3 receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D3 receptor.

-

Agonist: A dopamine agonist such as quinpirole.

-

Test Compound: this compound.

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

-

cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or LANCE-based assays).

Procedure:

-

Cell Plating: Seed the D3 receptor-expressing cells into a 96- or 384-well plate and culture overnight.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 of quinpirole) and a fixed concentration of forskolin to the wells.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of this compound.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

From this data, the functional potency of this compound as an antagonist can be determined.

-

Determination of pA2 Value using Schild Analysis

Schild analysis is a pharmacological method used to determine the dissociation constant (Kb) and the pA2 of a competitive antagonist.

Procedure:

-

Generate a control agonist concentration-response curve: In a functional assay (e.g., cAMP inhibition), determine the response to a range of agonist concentrations.

-

Generate agonist concentration-response curves in the presence of the antagonist: Repeat the agonist concentration-response curve in the presence of several fixed concentrations of this compound.

-

Calculate the Dose Ratio (DR): For each concentration of this compound, determine the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist (usually at the EC50 level). DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist).

-

Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

-

Determine the pA2: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line is the pA2 value, which is equal to the negative logarithm of the antagonist's dissociation constant (Kb).

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the dopamine D3 receptor in health and disease. Its high affinity and selectivity for the D3 subtype, coupled with its competitive antagonist properties, make it a suitable candidate for preclinical studies. The detailed methodologies provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel D3 receptor ligands, facilitating the advancement of drug discovery programs targeting this important receptor. Further characterization of its binding profile against a wider range of neurotransmitter receptors will provide a more complete understanding of its selectivity and potential off-target effects.

References

In Vitro Characterization of Nafadotride as a Dopamine D3 Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of nafadotride, a potent and preferential antagonist of the dopamine D3 receptor. The data and methodologies presented are collated from seminal studies to offer a comprehensive resource for professionals in neuroscience research and drug development.

Core Tenets of this compound's D3 Receptor Antagonism

This compound, chemically known as N[(n-butyl-2-pyrrolidinyl)methyl]-1-methoxy-4-cyano naphthalene-2-carboxamide, has been established as a high-affinity ligand for the dopamine D3 receptor with notable selectivity over the closely related D2 receptor subtype.[1][2] Its characterization in various in vitro systems has been pivotal in understanding the physiological and pathological roles of the D3 receptor, which is implicated in conditions such as schizophrenia, depression, Parkinson's disease, and substance abuse.[2]

Quantitative Analysis of Receptor Binding Affinity

The binding affinity of this compound for dopamine D2 and D3 receptors has been quantified in numerous studies, consistently demonstrating its preferential interaction with the D3 subtype. The data, primarily derived from radioligand binding assays, is summarized below.

| Ligand | Receptor | Radioligand | Preparation | Kᵢ (nM) | Selectivity (D2/D3) | Reference |

| l-Nafadotride | Human D3 | [¹²⁵I]iodosulpride | Recombinant | 0.3 | ~10-fold | [1][2] |

| l-Nafadotride | Human D2 | [¹²⁵I]iodosulpride | Recombinant | ~3.0 | - | |

| This compound | Human D3 | [¹²⁵I]-iodosulpride | Recombinant | - | 9 | |

| l-Nafadotride | Rat D3 | [³H]quinpirole | Cerebellum | - | 2.3-fold |

Table 1: Binding Affinity (Kᵢ) of this compound for Dopamine D3 and D2 Receptors. This table summarizes the inhibition constants (Kᵢ) of this compound at human and rat D3 and D2 receptors from various in vitro binding studies.

Functional Antagonism Profile

This compound exhibits the characteristics of a pure, competitive antagonist in functional assays. In cellular systems expressing the dopamine D3 receptor, this compound effectively blocks the intracellular signaling cascades initiated by dopamine agonists.

| Assay | Cell Line | Agonist | Measured Effect | This compound Action | pA₂ | Reference |

| Mitogenesis | D3-transfected NG-108 15 cells | Quinpirole | [³H]thymidine incorporation | Competitive Antagonism | 9.6 | |

| Mitogenesis | D2-transfected CHO cells | Quinpirole | [³H]thymidine incorporation | Competitive Antagonism | ~8.5 |

Table 2: Functional Antagonism of this compound. This table details the functional antagonist properties of this compound in cell-based assays, highlighting its competitive nature and potency.

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize this compound are provided below. These protocols are representative of the standard procedures employed in the field.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human dopamine D3 or D2 receptors.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [¹²⁵I]iodosulpride or [³H]spiperone.

-

Non-specific binding control: 10 µM (+)-butaclamol.

-

Test compound: this compound.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest receptor-expressing cells.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., (+)-butaclamol).

-

Incubate at room temperature for a defined period to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the receptor of interest. Antagonists like this compound will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Materials:

-

Cell membranes expressing D3 receptors.

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

Dopamine agonist (e.g., quinpirole).

-

Test compound: this compound.

-

Scintillation proximity assay (SPA) beads or filter plates.

Procedure:

-

Assay Setup:

-

In a 96-well plate, add cell membranes, GDP, the dopamine agonist, and varying concentrations of this compound.

-

Pre-incubate the mixture at 30°C.

-

-

Initiation of Reaction:

-

Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubate at 30°C for a defined period.

-

-

Detection:

-

If using a filtration method, filter the reaction mixture and wash.

-

If using SPA beads, add the beads to the wells. The binding of [³⁵S]GTPγS to the Gα subunit in proximity to the membrane-bound receptor will generate a detectable signal.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the [³⁵S]GTPγS binding against the log concentration of the agonist in the presence and absence of this compound.

-

Determine the EC₅₀ of the agonist and the IC₅₀ of this compound.

-

The antagonist's potency can be expressed as a Kb value derived from the Schild equation.

-

cAMP Accumulation Assay

This assay measures the functional consequence of D2/D3 receptor activation, which is typically the inhibition of adenylyl cyclase and subsequent reduction in intracellular cyclic AMP (cAMP) levels. Antagonists will reverse this agonist-induced inhibition.

Materials:

-

CHO or HEK293 cells expressing D3 receptors.

-

Assay buffer (e.g., HBSS).

-

Forskolin (to stimulate adenylyl cyclase).

-

Dopamine agonist (e.g., quinpirole).

-

Test compound: this compound.

-

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Preparation:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

-

Antagonist and Agonist Treatment:

-

Pre-incubate the cells with varying concentrations of this compound.

-

Add the dopamine agonist in the presence of forskolin to stimulate cAMP production and simultaneously induce receptor-mediated inhibition.

-

Incubate at 37°C for a defined period.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP levels against the log concentration of the agonist in the presence of different concentrations of this compound.

-

Determine the IC₅₀ value for this compound, which is the concentration that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Visualizations

Signaling Pathway of D3 Receptor Antagonism

References

Pharmacological Profile of L-Nafadotride Versus its Dextroisomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological properties of the enantiomers of nafadotride, with a particular focus on the levorotatory isomer (L-nafadotride) and its dextrorotatory counterpart. L-nafadotride is a potent and selective antagonist for the dopamine D3 receptor, a target of significant interest in the development of therapeutics for a range of neuropsychiatric disorders. This document details the receptor binding affinities, functional activities, and in vivo pharmacological effects of both isomers, presenting quantitative data in structured tables, outlining detailed experimental methodologies, and visualizing key concepts through diagrams.

Core Pharmacological Data

The pharmacological distinction between the enantiomers of this compound is most evident in their differential affinity for dopamine receptor subtypes. L-nafadotride exhibits a clear preference and high affinity for the D3 receptor over the D2 receptor, and significantly lower affinity for other dopamine receptor subtypes.[1] In contrast, its dextroisomer displays a marked reduction in affinity for the D3 receptor.[1]

Table 1: Receptor Binding Affinity of L-Nafadotride and its Dextroisomer

| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (D2/D3) |

| L-Nafadotride | Human Dopamine D3 | [125I]Iodosulpride | 0.3[1] | ~10[1] |

| Human Dopamine D2 | [125I]Iodosulpride | ~3.0[1] | ||

| Dopamine D1 | - | Micromolar Affinity | ||

| Dopamine D4 | - | Micromolar Affinity | ||

| Dextro-Nafadotride | Human Dopamine D3 | [125I]Iodosulpride | ~6.0 (20-fold lower than L-isomer) | ~2 |

| Human Dopamine D2 | [125I]Iodosulpride | ~12.0 |

Functional Activity

Functionally, L-nafadotride acts as a competitive antagonist at both D2 and D3 receptors, meaning it binds to the receptor but does not elicit a biological response, thereby blocking the action of endogenous dopamine or other agonists.

Table 2: Functional Antagonism of L-Nafadotride

| Assay Type | Cell Line | Receptor | Agonist | L-Nafadotride Activity | Potency (pA₂) |

| Mitogenesis Assay ([³H]thymidine incorporation) | NG-108 15 | Dopamine D3 | Quinpirole | Competitive Antagonist | 9.6 |

| Mitogenesis Assay ([³H]thymidine incorporation) | CHO | Dopamine D2 | Quinpirole | Competitive Antagonist (11-fold lower potency than at D3) | Not specified |

In Vivo Pharmacology

In vivo studies in rodents have demonstrated that L-nafadotride can modulate locomotor activity, a behavior significantly influenced by the dopaminergic system. At lower doses, it has been shown to increase spontaneous locomotion in habituated rats, an effect attributed to its preferential D3 receptor blockade. At higher doses, it can induce catalepsy, a characteristic more typical of D2 receptor antagonists like haloperidol.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a method to determine the binding affinity (Ki) of L-nafadotride and its dextroisomer for dopamine D2 and D3 receptors using a competitive radioligand binding assay with [³H]-Spiperone.

Materials:

-

HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Radioligand: [³H]-Spiperone.

-

Non-specific binding control: (+)-Butaclamol (10 µM).

-

Test compounds: L-nafadotride and D-nafadotride.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing either D2 or D3 receptors to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in assay buffer.

-

Determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

50 µL of cell membrane preparation.

-

50 µL of [³H]-Spiperone at a concentration near its Kd value.

-

50 µL of various concentrations of the test compound (L-nafadotride or D-nafadotride).

-

For total binding, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding, add 50 µL of 10 µM (+)-butaclamol.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonism Assay (cAMP Inhibition)

This protocol describes a method to determine the functional antagonism of L-nafadotride at the dopamine D2 receptor by measuring its ability to block dopamine-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (to stimulate adenylate cyclase).

-

Dopamine (agonist).

-

Test compound: L-nafadotride.

-

cAMP detection kit (e.g., HTRF-based or ELISA-based).

-

96-well or 384-well plates.

Procedure:

-

Cell Plating: Seed the cells into the appropriate plates and allow them to adhere overnight.

-

Antagonist Pre-incubation: Wash the cells with assay buffer and then add various concentrations of L-nafadotride. Incubate for 15-30 minutes.

-

Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) to the wells. Simultaneously, add forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the L-nafadotride concentration to determine the IC₅₀ value for the antagonist.

Visualizations

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins. Upon activation by an agonist like dopamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like L-nafadotride binds to the receptor but does not activate this pathway, thereby blocking the inhibitory effect of dopamine on cAMP production.

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of L-nafadotride.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor.

References

Nafadotride: A Technical Guide to Its Role in Elucidating Dopamine D3 Receptor Function

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D3 receptor (D3R) is a member of the D2-like family of G protein-coupled receptors (GPCRs), which also includes the D2 and D4 receptors.[1][2] Exhibiting the highest affinity for dopamine among all its receptor subtypes, the D3R is strategically expressed in the limbic regions of the brain, such as the nucleus accumbens, islands of Calleja, and olfactory tubercle.[1][3] This localization implicates it in the modulation of emotion, motivation, reward, and cognition.[4] Consequently, the D3 receptor has emerged as a significant therapeutic target for a range of neuropsychiatric and neurological disorders, including schizophrenia, substance use disorders, and Parkinson's disease.

The close homology between D2 and D3 receptors has historically posed a challenge for developing subtype-selective ligands. Nafadotride, a potent and competitive antagonist with a notable preference for the D3 receptor, has been a pivotal pharmacological tool in dissecting the distinct physiological and pathological roles of D3R. This guide provides an in-depth overview of this compound's pharmacological profile, its application in key experimental protocols, and its contributions to our understanding of D3 receptor signaling and function.

Pharmacological Profile of this compound

This compound is characterized by its high affinity for the dopamine D3 receptor, with a moderate degree of selectivity over the D2 receptor and significantly higher selectivity over the D4 receptor. This profile has enabled researchers to probe D3 receptor functions, while acknowledging potential D2 receptor engagement at higher concentrations.

Table 1: Binding Affinity of this compound at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Selectivity (D3 vs. D2) | Selectivity (D3 vs. D4) |

|---|---|---|---|

| Dopamine D3 | 0.52 | - | - |

| Dopamine D2 | 5 | ~9.6-fold | - |

| Dopamine D4 | 269 | - | ~517-fold |

(Data sourced from competitive radioligand binding assays using human cloned receptors).

Key Experimental Protocols Utilizing this compound

This compound has been employed extensively in both in vitro and in vivo experimental paradigms to characterize the D3 receptor.

In Vitro: Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound like this compound for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Utilize cell lines (e.g., CHO or HEK293) stably expressing recombinant human dopamine D3 receptors.

-

Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous substances.

-

Resuspend the final pellet in an assay buffer and determine the total protein concentration (e.g., using a BCA assay).

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

The membrane preparation (containing D3 receptors).

-

A fixed concentration of a suitable radioligand that binds to D3 receptors, such as [125I]iodosulpride.

-

Increasing concentrations of unlabeled this compound (the competitor).

-

-

To determine non-specific binding, a parallel set of wells is included containing a high concentration of a non-radioactive D2/D3 antagonist (e.g., haloperidol).

-

Incubate the plates (e.g., for 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters (e.g., GF/C).

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the specific binding of the radioligand as a function of the log concentration of this compound.

-

Use non-linear regression to fit the data and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo: Behavioral Pharmacology in Rodents

In vivo studies are crucial for understanding the functional consequences of D3 receptor blockade in a whole organism. This compound's effects on locomotion and its interaction with D3 agonists are commonly investigated.

Detailed Methodology:

-

Subjects and Housing:

-

Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Animals are housed under standard laboratory conditions (e.g., 12-hour light/dark cycle, controlled temperature, ad libitum access to food and water) and are habituated to the testing environment to reduce novelty-induced effects.

-

-

Drug Administration:

-

This compound is typically dissolved in a suitable vehicle (e.g., saline) and administered systemically, often via intraperitoneal (i.p.) injection, at doses ranging from 0.75 to 3 mg/kg.

-

In antagonist studies, a D3-preferring agonist such as (+)-7-OH-DPAT or (+)-PD 128,907 is administered after a pre-treatment period with this compound.

-

-

Behavioral Assessment (Locomotor Activity):

-

Locomotor activity is measured in automated activity chambers equipped with infrared beams.

-

After drug administration, rats are placed in the chambers, and data such as horizontal distance traveled, vertical rearing, and stereotyped movements are recorded for a set duration (e.g., 60-90 minutes).

-

The experiment aims to determine if this compound itself alters baseline locomotor activity or if it can block the locomotor effects (typically hypomotility at low doses) induced by a D3 agonist.

-

-

Data Analysis:

-

Locomotor activity data is typically binned into time intervals (e.g., 5-10 minutes).

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatment groups (vehicle, this compound alone, agonist alone, this compound + agonist).

-

This compound's Role in Defining D3 Receptor Function

Studies using this compound have provided critical insights into the roles of the D3 receptor, distinguishing them from the more extensively studied D2 receptor.

Table 2: Key Findings from Studies Using this compound

| Functional Area | Key Finding | Implication for D3R Function | Reference(s) |

|---|---|---|---|

| Locomotion | This compound administration increases locomotor activity in rodents. | Suggests a tonic inhibitory role of D3 receptors on motor output. | |

| D3 Agonist Effects | This compound counteracts the hypothermia and hypomotility induced by low doses of D3-preferring agonists like 7-OH-DPAT. | Confirms its in vivo antagonist activity at D3 receptors that mediate these specific agonist effects. | |

| Receptor Crosstalk | Blockade of D3 receptors by this compound potentiates grooming and stereotyped behaviors induced by D1 and D1/D2 agonists. | Indicates that D3 receptor signaling can functionally oppose or modulate D1 receptor-mediated pathways. | |

| Addiction Models | This compound inhibits the development of locomotor sensitization to amphetamine. | Implicates the D3 receptor in the long-term neuroplastic changes that underlie addiction processes. |

| Biochemical Profile | The biochemical profile of this compound differs from the classic D2 antagonist haloperidol and shares some similarities with the atypical antipsychotic clozapine. | Suggests that D3 receptor antagonism may contribute to an "atypical" antipsychotic-like profile with potentially fewer extrapyramidal side effects than pure D2 antagonists. | |

Dopamine D3 Receptor Signaling

The D3 receptor, as a member of the D2-like family, primarily signals through the Gαi/o family of G proteins. Upon activation by dopamine, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The activated Gαi/o-GTP subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular levels of the second messenger cyclic AMP (cAMP). This canonical pathway is central to the D3 receptor's modulatory effects on neuronal excitability and neurotransmitter release.

Beyond cAMP inhibition, evidence suggests D3R activation can also lead to the modulation of ion channels, including potassium and calcium channels, and the activation of other signaling molecules such as mitogen-activated protein kinase (MAPK).

Conclusion

This compound has been an indispensable pharmacological tool for advancing our understanding of the dopamine D3 receptor. Its preferential antagonism has allowed researchers to begin to functionally separate the roles of the D3 and D2 receptors, revealing the D3 receptor's distinct involvement in motor control, motivation, and the neurobiological underpinnings of substance use disorders. While its moderate selectivity necessitates careful interpretation of results, particularly at higher doses, the foundational knowledge gained from studies with this compound has paved the way for the development of a new generation of highly selective D3 receptor ligands, which hold promise as novel therapeutics for complex neuropsychiatric conditions.

References

- 1. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Current Perspectives on Selective Dopamine D3 Receptor Antagonists/Partial Agonists as Pharmacotherapeutics for Opioid and Psychostimulant Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Biophysical Properties of Nafadotride: A Technical Guide for Experimental Planning

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of nafadotride, a potent and selective dopamine D3 receptor antagonist. The information herein is intended to assist researchers in designing and executing experiments involving this compound. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows.

Core Biophysical and Pharmacological Data

This compound is a well-characterized tool compound for investigating the role of the dopamine D3 receptor in various physiological and pathological processes. Its utility in experimental settings is defined by its binding affinity, selectivity, and in vivo activity.

Receptor Binding Affinity

The binding affinity of this compound for dopamine D2 and D3 receptors has been determined through radioligand binding assays. The data consistently demonstrate a higher affinity for the D3 receptor subtype.

| Parameter | Receptor | Radioligand | Value | Reference |

| Ki (app) | human D3 | [125I]iodosulpride | 0.3 nM | [1] |

| Ki | human D3 | [3H]-(+)-PD 128,907 | ~0.5 nM | [2] |

| Potency | human D2 | [125I]iodosulpride | 10-fold less potent than at D3 | [1] |

| pA2 | D3 (functional assay) | Quinpirole-induced mitogenesis | 9.6 | [1] |

| Potency | D2 (functional assay) | Quinpirole-induced mitogenesis | 11-fold lower than at D3 | [1] |

Receptor Selectivity

This compound exhibits a notable selectivity for the dopamine D3 receptor over the D2 receptor and other dopamine receptor subtypes.

| Receptor Subtype | Selectivity vs. D3 | Comment | Reference |

| D2 | ~9-10-fold lower affinity | Preferential D3 antagonist | |

| D1 | Low, micromolar affinity | Negligible at therapeutic doses | |

| D4 | Low, micromolar affinity | Negligible at therapeutic doses |

In Vivo Activity

In vivo studies in rodents have characterized the behavioral effects of this compound, which differ depending on the administered dose.

| Dosage | Animal Model | Observed Effect | Reference |

| Low (0.1-1 mg/kg) | Rats | Increased spontaneous locomotion | |

| Low (0.1-1 mg/kg) | Mice | Increased climbing behavior | |

| High (1-100 mg/kg) | Rats | Production of catalepsy | |

| High (1-100 mg/kg) | Mice | Antagonism of apomorphine-induced climbing | |

| 0.75, 1.5, 3 mg/kg i.p. | Rats | Potentiation of D1 agonist-induced grooming | |

| 0.75, 1.5, 3 mg/kg i.p. | Rats | Potentiation of apomorphine-induced stereotypy |

Pharmacokinetic Properties

Detailed public data on the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, is limited. For experimental planning, it is crucial to empirically determine these parameters in the specific animal model and experimental conditions being used. Key considerations include:

-

Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation is currently not well-documented for this compound.

-

Plasma Protein Binding: The extent to which this compound binds to plasma proteins will influence its free concentration and availability to cross the blood-brain barrier. This is a critical parameter to determine for in vivo studies.

-

Brain Penetration: As a centrally acting agent, the ability of this compound to cross the blood-brain barrier is essential for its pharmacological effects. The brain-to-plasma concentration ratio is a key metric to establish.

-

Metabolic Stability: The susceptibility of this compound to metabolism, primarily by hepatic enzymes such as the cytochrome P450 system, will determine its half-life and duration of action. In vitro assessment using liver microsomes is a standard method to evaluate this.

-

Metabolite Identification: The identity and pharmacological activity of any major metabolites of this compound are important for interpreting experimental results.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the characterization of this compound and similar compounds.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

1. Materials:

- Cell membranes expressing recombinant human dopamine D2 or D3 receptors.

- Radioligand: [125I]iodosulpride or [3H]-(+)-PD 128,907.

- This compound stock solution.

- Non-specific binding control: Haloperidol or another suitable dopamine receptor antagonist at a high concentration (e.g., 10 µM).

- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

- 96-well microplates.

- Glass fiber filters.

- Filtration apparatus.

- Scintillation counter and scintillation fluid.

2. Procedure:

- Prepare serial dilutions of this compound in assay buffer.

- In a 96-well plate, add in triplicate:

- Total binding wells: Assay buffer, radioligand, and cell membranes.

- Non-specific binding wells: Non-specific binding control, radioligand, and cell membranes.

- Competition wells: this compound dilution, radioligand, and cell membranes.

- Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

- Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.

- Plot the percentage of specific binding against the logarithm of the this compound concentration.

- Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Quinpirole-Induced Mitogenesis)

This assay measures the functional antagonist potency of this compound by its ability to inhibit the mitogenic effect of the dopamine agonist quinpirole in cells expressing D2 or D3 receptors.

1. Materials:

- Chinese Hamster Ovary (CHO) cells or NG108-15 cells stably transfected with human dopamine D2 or D3 receptors.

- Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

- Quinpirole stock solution.

- This compound stock solution.

- [3H]thymidine.

- Cell harvesting equipment.

- Scintillation counter and scintillation fluid.

2. Procedure:

- Seed the transfected cells in 96-well plates and allow them to adhere and grow.

- Serum-starve the cells for 24 hours to synchronize their cell cycle.

- Pre-incubate the cells with varying concentrations of this compound for 30 minutes.

- Add a fixed concentration of quinpirole to stimulate mitogenesis.

- Incubate for 24-48 hours.

- Add [3H]thymidine to each well and incubate for an additional 4-6 hours to allow for its incorporation into newly synthesized DNA.

- Terminate the assay by washing the cells and harvesting the cellular contents onto glass fiber filters.

- Measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

- Plot the [3H]thymidine incorporation (as a percentage of the maximal quinpirole response) against the logarithm of the this compound concentration.

- Determine the IC50 value for this compound's inhibition of the quinpirole response.

- The antagonist potency can be expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Metabolic Stability Assay in Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolic stability of this compound.

1. Materials:

- Pooled human or rat liver microsomes.

- This compound stock solution (typically in DMSO).

- Phosphate buffer (e.g., 100 mM, pH 7.4).

- NADPH regenerating system (or NADPH).

- Quenching solution (e.g., ice-cold acetonitrile with an internal standard).

- Incubator/water bath at 37°C.

- LC-MS/MS system for analysis.

2. Procedure:

- Prepare a reaction mixture containing liver microsomes and phosphate buffer.

- Pre-warm the reaction mixture to 37°C.

- Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

- Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

- Centrifuge the quenched samples to precipitate proteins.

- Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

3. Data Analysis:

- Plot the natural logarithm of the percentage of this compound remaining versus time.

- Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

- Calculate the in vitro half-life (t1/2) = 0.693 / k.

- Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) * (incubation volume / amount of microsomal protein).

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Dopamine D2/D3 Receptor Antagonist Signaling Pathway.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound is a valuable pharmacological tool for the investigation of dopamine D3 receptor function. Its high affinity and selectivity for the D3 receptor make it suitable for a range of in vitro and in vivo studies. For successful experimental planning, it is imperative that researchers consider the dose-dependent effects of this compound and undertake specific pharmacokinetic and metabolic stability studies within their experimental paradigm to ensure accurate interpretation of results. The protocols and pathways described in this guide provide a solid foundation for such investigations.

References

- 1. This compound, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A comparative in vitro and in vivo pharmacological characterization of the novel dopamine D3 receptor antagonists (+)-S 14297, this compound, GR 103,691 and U 99194 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Elucidating the Interaction of Nafadotride with D2-like Receptor Subtypes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the pharmacological interactions between nafadotride and the dopamine D2-like receptor subtypes (D2, D3, and D4). It details this compound's binding affinity and functional antagonism, outlines the experimental protocols for their determination, and illustrates the relevant signaling pathways.

Introduction to this compound and D2-like Receptors

This compound is a potent and selective antagonist of the D2-like family of dopamine receptors, which are G-protein coupled receptors (GPCRs) crucial in various physiological and pathological processes in the central nervous system.[1][2] The D2-like family comprises the D2, D3, and D4 receptor subtypes.[3][4] These receptors are key targets for therapeutic intervention in a range of neuropsychiatric disorders. This compound exhibits a notable preference for the D3 receptor subtype, making it a valuable pharmacological tool for investigating the specific roles of this receptor.[1] This document serves as a technical resource for researchers characterizing the interaction of this compound and similar compounds with these receptors.

Quantitative Analysis of this compound's Binding Affinity

The binding affinity of this compound for D2-like receptor subtypes is typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Selectivity (D2/D3) | Reference |

| Dopamine D2 | [125I]iodosulpride | Human recombinant | ~3 | ~10-fold lower affinity than for D3 | |

| Dopamine D2 | [3H]quinpirole | Rat striatal | - | 2.3-fold lower affinity than for D3 | |

| Dopamine D3 | [125I]iodosulpride | Human recombinant | 0.3 | - | |

| Dopamine D3 | [3H]quinpirole | Rat cerebellar | - | - | |

| Dopamine D4 | - | Human recombinant | Micromolar (low affinity) | - |

Note: Ki values can vary depending on the specific experimental conditions, such as the radioligand used, tissue or cell preparation, and assay buffer composition.

l-Nafadotride demonstrates a clear selectivity for the D3 receptor over the D2 receptor, with approximately a 10-fold higher affinity for D3. Its affinity for the D4 receptor is significantly lower, in the micromolar range.

Experimental Protocols

Radioligand Binding Assay for D2/D3 Receptors

This protocol describes a competitive binding assay to determine the Ki of this compound at D2 and D3 receptors using [3H]-spiperone, a commonly used radioligand for D2-like receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human D2 or D3 receptors.

-

[3H]-spiperone (radioligand).

-

This compound (competitor ligand).

-

(+)-Butaclamol or spiperone (for determining non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, [3H]-spiperone, and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-spiperone, an excess of unlabeled spiperone or (+)-butaclamol, and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-spiperone, varying concentrations of this compound, and membrane suspension.

-

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay: cAMP Measurement

This protocol determines the functional antagonism of this compound at D2-like receptors by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

Materials:

-

CHO or HEK293 cells stably expressing the human D2, D3, or D4 receptor.

-

Dopamine or a selective D2-like agonist (e.g., quinpirole).

-

This compound.

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).

-

Cell culture medium and assay buffer.

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Incubation:

-

Wash the cells with assay buffer.

-

Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist and Forskolin Stimulation:

-

Add a fixed concentration of the dopamine agonist (typically the EC80 concentration for cAMP inhibition) and forskolin to all wells (except for basal and forskolin-only controls).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.

-

The IC50 value represents the potency of this compound as a functional antagonist in this pathway.

-

Signaling Pathways and Experimental Workflow Visualizations

D2-like Receptor Signaling Pathways

Dopamine D2-like receptors are canonically coupled to inhibitory G proteins (Gαi/o). Upon agonist binding, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ subunit can also modulate the activity of other downstream effectors. While this is the primary pathway, evidence suggests that D2-like receptors can also signal through other pathways.

Caption: Canonical signaling pathway of the Dopamine D2 receptor.

Caption: Key signaling pathways associated with the Dopamine D3 receptor.

Caption: Signaling cascades initiated by the Dopamine D4 receptor.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical in vitro workflow for characterizing a selective GPCR antagonist like this compound.

Caption: In vitro workflow for characterizing a selective GPCR antagonist.

Conclusion

This compound serves as a critical research tool due to its potent and preferential antagonism of the dopamine D3 receptor. This guide has provided a detailed overview of its binding characteristics at D2-like receptors, along with standardized protocols for the experimental determination of its affinity and functional activity. The illustrated signaling pathways and experimental workflow offer a framework for the comprehensive in vitro characterization of this compound and other novel D2-like receptor modulators, aiding in the advancement of drug discovery and neuropharmacological research.

References

- 1. This compound, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterogeneity of behavioural profile between three new putative selective D3 dopamine receptor antagonists using an ethologically based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Nafadotride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the dosage and administration of nafadotride in in vivo rodent studies. This compound is a potent and selective dopamine D3 receptor antagonist widely used in neuroscience research to investigate the role of the D3 receptor in various physiological and pathological processes.

Dosage and Administration Overview

This compound is typically administered to rodents via intraperitoneal (IP) injection. The dosage can be varied to achieve different pharmacological effects, from selective D3 receptor antagonism to broader effects at higher concentrations.

Quantitative Data Summary

The following tables summarize the recommended dosage ranges for this compound in rats and mice for different research applications.

Table 1: Recommended this compound Dosage for In Vivo Rodent Studies

| Species | Application | Dosage Range (mg/kg) | Administration Route |

| Rat | D3 Receptor Antagonism & Behavioral Studies | 0.1 - 3.0 | Intraperitoneal (i.p.) |

| Rat | Induction of Catalepsy | 1.0 - 100 | Intraperitoneal (i.p.) |

| Mouse | Locomotor Activity Studies | 0.1 - 1.0 | Intraperitoneal (i.p.) |

Note: It is crucial to conduct dose-response studies to determine the optimal dose for a specific experimental paradigm and animal strain.

Experimental Protocols

This section provides detailed methodologies for the preparation and administration of this compound, as well as for common behavioral assays used to assess its effects.

Preparation of this compound Solution for Injection

A critical step for in vivo studies is the appropriate preparation of the drug solution. The choice of vehicle depends on the solubility of the compound. For compounds that are not readily soluble in aqueous solutions, a co-solvent system is often employed.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Sterile syringes and needles

Protocol:

-

Initial Solubilization: First, dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 1 mg/mL stock solution, dissolve 10 mg of this compound in 10 mL of DMSO.

-

Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

-

Dilution in Saline: For injection, dilute the DMSO stock solution in sterile 0.9% saline to the final desired concentration. It is important to keep the final concentration of DMSO to a minimum (ideally below 5%) to avoid potential toxicity.[1]

-

Final Concentration Calculation: For example, to prepare a final injection solution of 1 mg/mL with 5% DMSO, you would mix 0.5 mL of a 10 mg/mL this compound in DMSO stock solution with 9.5 mL of sterile saline.

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline as the drug solution.

-

Storage: Prepare solutions fresh on the day of the experiment.

Intraperitoneal (IP) Injection Protocol for Rats and Mice

Intraperitoneal injection is a common and effective route for systemic drug administration in rodents.

Materials:

-

Prepared this compound or vehicle solution

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

-

70% ethanol swabs

-

Appropriate animal restraint device

Procedure:

-

Animal Restraint: Properly restrain the animal to expose the abdomen. For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.

-

Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Aseptic Technique: Swab the injection site with a 70% ethanol swab and allow it to dry.

-

Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.

-

Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel or organ. If blood or other fluid appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Injection: If no fluid is aspirated, inject the solution smoothly.

-

Needle Withdrawal: Withdraw the needle and return the animal to its cage.

-

Monitoring: Observe the animal for a few minutes post-injection for any signs of distress.

Table 2: Recommended Injection Volumes and Needle Sizes

| Species | Body Weight (g) | Max Injection Volume (mL/kg) | Recommended Needle Gauge |

| Mouse | 20-30 | 10 | 25-27 |

| Rat | 200-300 | 10 | 23-25 |

Open Field Test Protocol

The open field test is used to assess general locomotor activity and anxiety-like behavior.

Apparatus:

-

A square arena (e.g., 50 cm x 50 cm for rats, 40 cm x 40 cm for mice) with walls high enough to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

-

Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.

-

Drug Administration: Administer this compound or vehicle via IP injection at the desired time point before the test (e.g., 30 minutes).

-

Test Initiation: Gently place the animal in the center of the open field arena.

-

Data Collection: Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video camera mounted above the arena.

-

Behavioral Parameters: Analyze the recordings for the following parameters:

-

Total distance traveled: An indicator of overall locomotor activity.

-

Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

-

Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

-

-

Cleaning: Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

Elevated Plus Maze (EPM) Protocol

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze elevated above the floor (e.g., 50 cm). The maze consists of two open arms and two enclosed arms of equal size.

Procedure:

-

Habituation and Drug Administration: Follow the same pre-test procedures as for the open field test.

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Data Collection: Record the animal's behavior for a 5-minute period using a video camera.

-

Behavioral Parameters: Analyze the recordings for:

-

Time spent in the open arms: A decrease in this parameter is indicative of increased anxiety-like behavior.

-

Number of entries into the open arms: Another measure of anxiety and exploratory behavior.

-

Total arm entries: An indicator of overall activity.

-

-

Cleaning: Clean the maze with 70% ethanol between trials.

Catalepsy Test (Bar Test) Protocol

The bar test is used to measure catalepsy, a state of motor rigidity that can be induced by dopamine D2 receptor antagonists. Higher doses of this compound can induce catalepsy.

Apparatus:

-

A horizontal bar (e.g., 0.5 cm in diameter) elevated to a height where the rodent can be placed with its forepaws on the bar and its hind paws on the surface below.

Procedure:

-

Drug Administration: Administer a high dose of this compound or vehicle via IP injection.

-

Test Initiation: At a specified time after injection (e.g., 30, 60, 90 minutes), gently place the animal's forepaws on the bar.

-

Data Collection: Measure the time it takes for the animal to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically set.

-

Scoring: The latency to descend is used as a measure of catalepsy. Longer latencies indicate a stronger cataleptic state.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its in vivo evaluation.

Caption: Dopamine D3 Receptor Antagonism by this compound.

Caption: Experimental Workflow for In Vivo Rodent Studies.

References

Application Notes and Protocols for Preparing Nafadotride Solutions for Intraperitoneal Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafadotride is a potent and selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor primarily expressed in the limbic regions of the brain.[1][2] Its selectivity for the D3 receptor over other dopamine receptor subtypes makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes, including neuropsychiatric disorders.[1][3] These application notes provide a detailed protocol for the preparation of this compound solutions suitable for intraperitoneal (i.p.) injection in rodent models, a common administration route in preclinical research.[4]

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₂₇N₃O₂ |

| Molecular Weight | 365.47 g/mol |

| Appearance | Solid |

| Storage | Store at -20°C |

Data sourced from publicly available chemical supplier information.

Table 2: Recommended Dosage and Vehicle for Intraperitoneal Injection

| Species | Dosage Range (mg/kg) | Recommended Vehicle | Injection Volume (ml/kg) |

| Rat | 0.75 - 3 | 20% DMSO in sterile saline | Up to 10 |

| Mouse | 0.1 - 100 | 20% DMSO in sterile saline | Up to 10 |

Dosage ranges are based on published in vivo studies. The recommended vehicle is based on common practices for administering hydrophobic compounds intraperitoneally.

Experimental Protocols

Protocol for Preparation of this compound Solution (1 mg/mL for a 1 mg/kg dose in a 250g rat)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

0.9% Sodium Chloride (sterile saline)

-

Sterile 1.5 mL or 2 mL microcentrifuge tubes

-

Sterile syringes (1 mL and 5 mL)

-

Sterile needles (e.g., 25-27G)

-

Vortex mixer

-

Calibrated scale

Procedure:

-

Calculate the required amount of this compound:

-

For a 250 g (0.25 kg) rat receiving a 1 mg/kg dose, the total required dose is 0.25 mg.

-

To minimize injection volume and ensure accurate dosing, a stock solution is recommended. For this protocol, we will prepare a 1 mg/mL stock solution.

-

-

Prepare the vehicle (20% DMSO in saline):

-

In a sterile tube, aseptically mix 0.2 mL of sterile DMSO with 0.8 mL of sterile saline to prepare 1 mL of the vehicle.

-

Scale up the volume as needed for the number of animals in the study.

-

-

Dissolve this compound:

-

Weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Add 1 mL of the 20% DMSO in saline vehicle to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear and free of visible particles. Gentle warming (to no more than 37°C) may aid in dissolution if necessary.

-

-

Dose Calculation and Administration:

-

The final concentration of the prepared solution is 1 mg/mL.

-

For a 1 mg/kg dose in a 250 g rat, the injection volume will be 0.25 mL (250 µL).

-

Draw the calculated volume into a sterile 1 mL syringe fitted with a 25-27G needle.

-

Administer the solution via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Stability and Storage:

-

It is recommended to prepare fresh this compound solutions on the day of use.

-

If short-term storage is necessary, store the solution at 2-8°C, protected from light, for no longer than 24 hours.

-

For longer-term storage of a stock solution in 100% DMSO, it is advisable to store it at -20°C. However, the stability of this compound in a DMSO/saline mixture over extended periods has not been formally reported and should be used with caution.

Mandatory Visualization

Dopamine D3 Receptor Signaling Pathway

Caption: Mechanism of action of this compound on the Dopamine D3 receptor signaling pathway.

Experimental Workflow for this compound Solution Preparation and Injection

Caption: Workflow for preparing and administering this compound solution for in vivo studies.

References

- 1. This compound, a potent preferential dopamine D3 receptor antagonist, activates locomotion in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Anxiolytic-like effect of this compound and PNU 99194A, dopamine D3 receptor antagonists in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound administration increases D1 and D1/D2 dopamine receptor mediated behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Nafadotride in Animal Models of Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nafadotride is a potent and selective dopamine D3 receptor antagonist. The dopamine D3 receptor is implicated in the pathophysiology of Parkinson's disease (PD) and the development of treatment-related complications such as L-DOPA-induced dyskinesia (LID). These application notes provide an overview and detailed protocols for utilizing this compound in the widely accepted 6-hydroxydopamine (6-OHDA) rodent model of Parkinson's disease. This information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound and similar compounds.

Mechanism of Action

In the context of Parkinson's disease animal models, this compound's primary mechanism of action is the blockade of dopamine D3 receptors. These receptors are expressed in brain regions associated with motor control and reward, and their expression is altered following the dopaminergic denervation that characterizes Parkinson's disease. By antagonizing D3 receptors, this compound is hypothesized to modulate dopamine signaling pathways, potentially restoring more normal motor function and mitigating the abnormal signaling associated with L-DOPA-induced dyskinesias.

Key Applications in Parkinson's Disease Research

-